
Thiol reductone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiol reductone is a sulfur-containing organic compound characterized by the presence of a sulfhydryl group (-SH). This functional group imparts unique properties to the molecule, making it highly reactive and useful in various chemical and biological processes. Thiol reductones are known for their strong reducing capabilities and are often used in redox reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thiol reductones can be synthesized through several methods. One common approach involves the reaction of thiols with aldehydes or ketones to form thioacetals or thioketals. These intermediates can then be reduced to yield thiol reductones. Another method involves the direct reduction of disulfides to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) .
Industrial Production Methods
In industrial settings, thiol reductones are often produced through large-scale reduction processes. These processes typically involve the use of catalytic hydrogenation or electrochemical reduction techniques to convert disulfides or other sulfur-containing precursors into thiol reductones. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Thiol reductones undergo a variety of chemical reactions, including:
Oxidation: Thiol reductones can be oxidized to form disulfides or sulfonic acids.
Reduction: They can reduce disulfides back to thiols, often using reducing agents like DTT or TCEP.
Substitution: Thiol reductones can participate in nucleophilic substitution reactions, where the sulfhydryl group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium hypochlorite, and molecular bromine are commonly used oxidizing agents.
Reduction: DTT and TCEP are frequently used reducing agents.
Substitution: Alkyl halides and thiourea are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Thioethers (sulfides).
Aplicaciones Científicas De Investigación
Thiol reductones have a wide range of applications in scientific research:
Chemistry: They are used as reducing agents in various organic synthesis reactions.
Biology: Thiol reductones play a crucial role in maintaining the redox balance within cells.
Medicine: In medical research, thiol reductones are used to study oxidative stress and its impact on diseases.
Mecanismo De Acción
Thiol reductones exert their effects primarily through redox reactions. The sulfhydryl group (-SH) in thiol reductones can donate electrons, reducing other molecules and forming disulfide bonds. This redox activity is crucial for maintaining cellular redox balance and protecting cells from oxidative damage . In biological systems, thiol reductones often target cysteine residues in proteins, facilitating the reduction of disulfide bonds and ensuring proper protein function .
Comparación Con Compuestos Similares
Thiol reductones share similarities with other sulfur-containing compounds such as:
Thiols: Both contain the sulfhydryl group (-SH) and exhibit similar reactivity.
Disulfides: These are oxidized forms of thiols and can be reduced back to thiols by thiol reductones.
Thioethers (Sulfides): These compounds are formed through the substitution reactions of thiols and exhibit different chemical properties compared to thiol reductones.
Thiol reductones are unique due to their strong reducing capabilities and their ability to participate in a wide range of chemical reactions. This versatility makes them valuable in various scientific and industrial applications.
Propiedades
Número CAS |
69538-20-1 |
|---|---|
Fórmula molecular |
C9H6O3S |
Peso molecular |
194.21 g/mol |
Nombre IUPAC |
4-hydroxy-3-sulfanylchromen-2-one |
InChI |
InChI=1S/C9H6O3S/c10-7-5-3-1-2-4-6(5)12-9(11)8(7)13/h1-4,10,13H |
Clave InChI |
UURWRGIHEFYQBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C(=O)O2)S)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,N-[4-(1-aminoethyl)-thiazol-2-YL]-](/img/structure/B13783714.png)
(2-propanolato)-](/img/structure/B13783717.png)
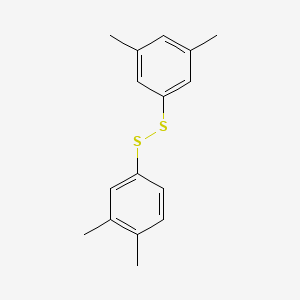
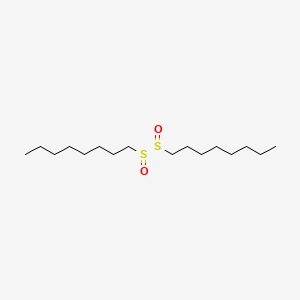

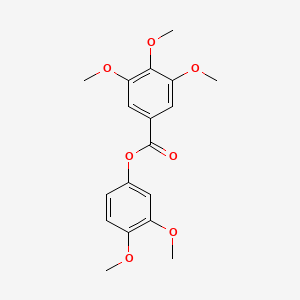

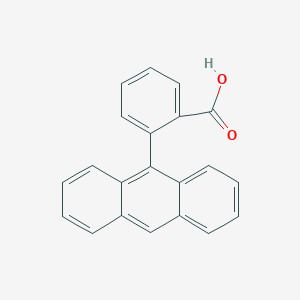
![3-[(E)-N-anilino-C-methylcarbonimidoyl]-4-hydroxy-1-methylquinolin-2-one](/img/structure/B13783771.png)


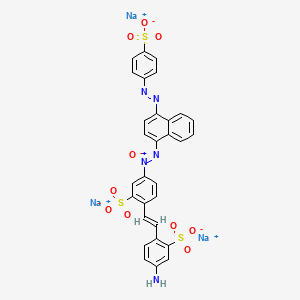
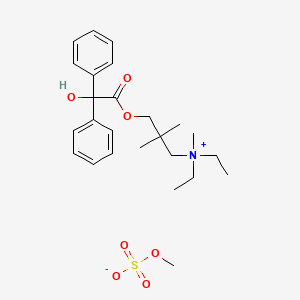
![Methyl 4-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate](/img/structure/B13783793.png)
